molecular formula C18H23ClN2O2S2 B2643470 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide CAS No. 946249-77-0

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide

Cat. No. B2643470
CAS RN: 946249-77-0
M. Wt: 398.96
InChI Key: BCTSPPGTARUYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide, also known as AZT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Compounds structurally related to "N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide" have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. One study synthesized a series of novel derivatives and evaluated their activities, finding that certain compounds exhibited significant therapeutic potential without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, a known anti-inflammatory drug (Ş. Küçükgüzel et al., 2013).

Catalytic and Binding Activities

Another area of research focuses on the synthesis, characterization, and catalytic activities of compounds and complexes. For instance, Ru(III) complexes derived from azo dye ligands showing catalytic activities for the dehydrogenation of benzylamine to benzonitrile have been studied, suggesting potential industrial and synthetic applications (A. El-Sonbati et al., 2015).

Polymer Synthesis and Properties

Research into novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units has been conducted to explore their thermal, optical, and electrochemical properties. These studies are crucial for developing advanced materials with specific electronic and photonic properties (F. Tapia et al., 2010).

Corrosion Inhibition

Compounds with sulfonamide moieties have been evaluated for their corrosion inhibition properties on metals in acidic environments. Such studies are essential for protecting materials against corrosion, highlighting the application of these compounds in materials science and engineering (D. Daoud et al., 2014).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S2/c19-16-5-7-17(8-6-16)25(22,23)20-13-18(15-9-12-24-14-15)21-10-3-1-2-4-11-21/h5-9,12,14,18,20H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTSPPGTARUYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.